An In-Depth Technical Guide to 2-Fluoro-4-methoxybenzyl alcohol: Structure, Synthesis, and Applications
An In-Depth Technical Guide to 2-Fluoro-4-methoxybenzyl alcohol: Structure, Synthesis, and Applications
This technical guide provides a comprehensive overview of 2-Fluoro-4-methoxybenzyl alcohol, a substituted aromatic alcohol of increasing interest to researchers in drug development and materials science. We will delve into its chemical structure, physicochemical properties, a validated synthesis protocol, and its potential applications, offering field-proven insights for scientific professionals.
Core Molecular Profile: Physicochemical Properties and Structure
2-Fluoro-4-methoxybenzyl alcohol is a distinct chemical entity characterized by the presence of a fluorine atom and a methoxy group on the benzene ring. These substitutions significantly influence the molecule's electronic properties, reactivity, and biological interactions.
Chemical Identity
The fundamental identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | (2-fluoro-4-methoxyphenyl)methanol[1][2] |
| CAS Number | 405-09-4[1][2][3][4][5][6][7] |
| Molecular Formula | C₈H₉FO₂[1][2][6][8] |
| Molecular Weight | 156.16 g/mol [2][4] |
| SMILES | COC1=CC=C(CO)C(F)=C1[1][2] |
| InChI Key | AZYGOIQKPGPBTM-UHFFFAOYSA-N[2][4] |
Physical and Chemical Properties
The compound's physical state and recommended storage conditions are critical for maintaining its integrity in a research setting.
| Property | Value | Source |
| Appearance | Clear colorless to yellow liquid | [5] |
| Purity | Typically ≥95% | [1][4] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [4] |
| Refractive Index | 1.5225-1.5275 @ 20°C | [5] |
Molecular Structure and Electronic Effects
The unique arrangement of substituents on the benzyl alcohol core dictates its chemical behavior. The electron-donating methoxy group (at position 4) and the electron-withdrawing, highly electronegative fluorine atom (at position 2) create a nuanced electronic environment. This substitution pattern is crucial for its role as a synthetic building block, influencing reaction pathways and the properties of derivative compounds.
Caption: Chemical structure of (2-fluoro-4-methoxyphenyl)methanol.
Synthesis and Purification
The most direct and reliable synthesis of 2-Fluoro-4-methoxybenzyl alcohol involves the selective reduction of its corresponding aldehyde, 2-Fluoro-4-methoxybenzaldehyde. This method is favored for its high yield and operational simplicity.
Rationale for Synthetic Approach
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For this specific conversion, sodium borohydride (NaBH₄) is the reagent of choice.
-
Expertise & Experience: While stronger reducing agents like lithium aluminum hydride (LiAlH₄) could be used, NaBH₄ offers superior practical advantages. It is a milder reagent, selective for aldehydes and ketones, and is significantly safer to handle as it can be used in protic solvents like ethanol or methanol without violent decomposition. This makes the reaction setup and workup procedures more straightforward and scalable.
Experimental Protocol: Reduction of 2-Fluoro-4-methoxybenzaldehyde
This protocol describes a self-validating system for producing high-purity 2-Fluoro-4-methoxybenzyl alcohol.
Materials:
-
2-Fluoro-4-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-4-methoxybenzaldehyde (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions, ensuring the temperature remains below 5°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by slowly adding deionized water, followed by 1 M HCl to neutralize excess NaBH₄ and decompose the borate esters.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude alcohol via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to obtain the final product.
Caption: Workflow for the synthesis of 2-Fluoro-4-methoxybenzyl alcohol.
Spectroscopic Characterization
Structural confirmation of the synthesized product is achieved through a combination of standard spectroscopic techniques. The following data are representative of what is expected for 2-Fluoro-4-methoxybenzyl alcohol based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum provides definitive information about the hydrogen environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.2-7.0 | m | 2H | Ar-H | Aromatic protons in a complex splitting pattern due to F-H coupling. |
| ~6.8-6.6 | m | 1H | Ar-H | Aromatic proton influenced by both F and OCH₃ groups. |
| 4.65 | s | 2H | -CH ₂OH | Methylene protons adjacent to the hydroxyl group. |
| 3.80 | s | 3H | -OCH ₃ | Methyl protons of the methoxy group. |
| ~2.5 (variable) | br s | 1H | -OH | Hydroxyl proton; shift is concentration and solvent dependent. |
¹³C NMR Spectroscopy
The carbon NMR spectrum identifies all unique carbon atoms in the structure.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 (d) | C -F | Aromatic carbon directly bonded to fluorine; exhibits a large C-F coupling constant. |
| ~158 | C -OCH₃ | Aromatic carbon bonded to the methoxy group. |
| ~125 (d) | C -CH₂OH | Aromatic carbon bearing the hydroxymethyl group; shows smaller C-F coupling. |
| ~115 (d) | Ar-C H | Aromatic methine carbon adjacent to the fluorine atom. |
| ~102 | Ar-C H | Aromatic methine carbon ortho to the methoxy group. |
| ~98 (d) | Ar-C H | Aromatic methine carbon meta to the fluorine atom. |
| ~60 | -C H₂OH | Aliphatic carbon of the hydroxymethyl group. |
| 55.5 | -OC H₃ | Methyl carbon of the methoxy group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3400-3200 | Strong, Broad | O-H Stretch | Alcohol |
| 3100-3000 | Medium | C-H Stretch | Aromatic |
| 2950-2850 | Medium | C-H Stretch | Aliphatic (CH₂ and CH₃) |
| 1620-1580 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1250-1200 | Strong | C-O Stretch | Aryl Ether |
| 1100-1000 | Strong | C-O Stretch | Primary Alcohol |
| 1150-1100 | Strong | C-F Stretch | Aryl Fluoride |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern.
-
Expected Molecular Ion (M⁺): m/z = 156.06
-
Key Fragments: Loss of H₂O (m/z = 138), loss of CH₂OH (m/z = 125), and fragments corresponding to the substituted aromatic ring.
Chemical Reactivity and Applications
2-Fluoro-4-methoxybenzyl alcohol is a versatile building block, primarily due to the reactivity of its primary alcohol and the substituted aromatic ring.
Key Synthetic Transformations
The compound can undergo several key reactions, making it a valuable intermediate:
-
Oxidation: The primary alcohol can be oxidized to 2-fluoro-4-methoxybenzaldehyde using mild reagents (e.g., PCC, DMP) or further to 2-fluoro-4-methoxybenzoic acid with stronger oxidants (e.g., KMnO₄, Jones reagent).
-
Etherification: The hydroxyl group can be converted into an ether (e.g., Williamson ether synthesis). The resulting ether could serve as a fluorinated version of the widely used p-methoxybenzyl (PMB) protecting group.[9]
-
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides) yields the corresponding esters.
-
Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution, with the directing effects of the fluoro and methoxy groups guiding the position of new substituents.
Caption: Key synthetic pathways from 2-Fluoro-4-methoxybenzyl alcohol.
Applications in Drug Discovery and Medicinal Chemistry
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modify physicochemical properties like lipophilicity. As a fluorinated building block, 2-Fluoro-4-methoxybenzyl alcohol serves as a valuable synthon for introducing a fluorinated benzyl moiety into complex molecules, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.
Potential in Materials Science
The aldehyde precursor, 2-Fluoro-4-methoxybenzaldehyde, is recognized as a building block for advanced materials such as organic light-emitting diodes (OLEDs) and specialty polymers.[10] The fluorine atom can impart thermal stability and hydrophobicity, while the aromatic system contributes to electronic properties.[10] By extension, the alcohol derivative can be used to synthesize monomers for polyesters and other polymers where tailored electronic and physical properties are desired.
Safety and Handling
Proper handling of 2-Fluoro-4-methoxybenzyl alcohol is essential for laboratory safety. The information is derived from its Safety Data Sheet (SDS).
Hazard Identification
Recommended Handling and Storage
-
Handling: Use in a well-ventilated place, such as a chemical fume hood.[3] Wear suitable protective clothing, gloves, and eye/face protection.[3] Avoid the formation of dust and aerosols.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials.
First Aid Measures
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[3]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[3]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.[3]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting.[3]
In all cases of exposure, seek medical advice if symptoms persist.[3][11]
Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH).[3] |
| Hand Protection | Handle with chemical-impermeable gloves (inspected prior to use).[3] |
| Skin and Body Protection | Wear fire/flame resistant and impervious clothing, such as a lab coat.[3] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded.[3] |
References
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Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol. (2019). Patsnap. [Link]
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2-Fluoro-4-methoxybenzyl alcohol CAS 405-09-4. Watson International. [Link]
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Supporting Information for publications. The Royal Society of Chemistry. [Link]
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2-Fluoro-4-methoxybenzyl alcohol, 97%. Fisher Scientific Canada. [Link]
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2-Methoxybenzyl alcohol. NIST WebBook. [Link]
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4-Methoxybenzyl alcohol. PubChem. [Link]
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Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
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Leveraging 2-Fluoro-4-methoxybenzaldehyde in Materials Science Innovations. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Semantic Scholar. [Link]
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Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex. PubMed. [Link]
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2-Methoxybenzyl alcohol. NIST WebBook. [Link]
- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
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IR Spectroscopy - Basic Introduction. YouTube. [Link]
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4-Methoxybenzyl alcohol, TMS derivative. NIST WebBook. [Link]
-
4-Methoxybenzyl alcohol - Optional[13C NMR]. SpectraBase. [Link]
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